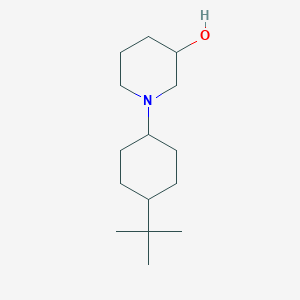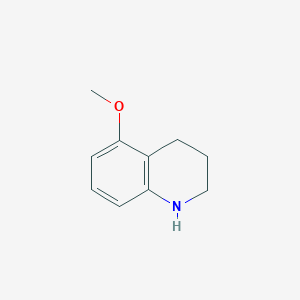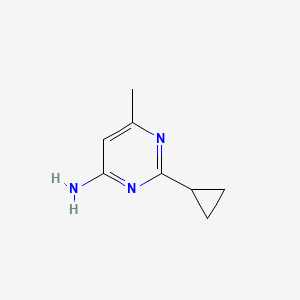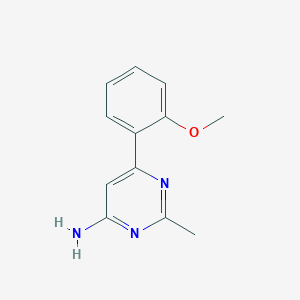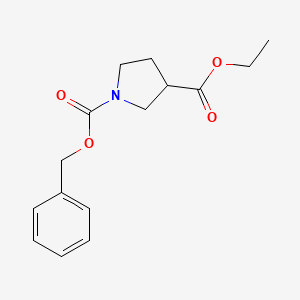
1-Benzyl-3-Ethyl-Pyrrolidin-1,3-dicarboxylat
Übersicht
Beschreibung
1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chirale Bausteine für Pharmazeutika
Die Verbindung dient als chiraler Baustein für die Synthese von Pharmazeutika. Ihre Stereochemie ist entscheidend für die Entwicklung von Medikamenten mit spezifischen enantiomeren Eigenschaften. Die optisch aktive Form von 3-Pyrrolidinol, abgeleitet von 1-Benzoylpyrrolidin, ist ein Schlüsselzwischenprodukt bei der Herstellung von Verbindungen mit hohem Enantiomerenüberschuss (ee), der für die gewünschte pharmakologische Aktivität unerlässlich ist .
Biotransformationsstudien
Forscher verwenden 1-Benzyl-3-Ethyl-Pyrrolidin-1,3-dicarboxylat in Biotransformationsstudien, um die Effizienz von mikrobiellen Hydroxylierungsprozessen zu untersuchen. Aspergillus sp. wurde verwendet, um 1-Benzoylpyrrolidin zu hydroxylieren, was optisch aktive Derivate ergab. Dieser Prozess ist wichtig für das Verständnis und die Verbesserung der Ausbeuten an chiralen pharmazeutischen Zwischenprodukten .
Enzymatische Veresterung
Die Verbindung wird bei der Untersuchung der stereoselektiven enzymatischen Veresterung verwendet. Dieser Prozess wird eingesetzt, um die optische Reinheit von chiralen Zwischenprodukten zu erhöhen, die aus mikrobiellen Transformationen gewonnen werden. Kommerzielle Lipasen, wie z. B. Amano PS-IM, werden auf ihre Fähigkeit untersucht, Gemische aufzulösen und den Enantiomerenüberschuss der resultierenden Produkte zu verbessern .
Synthese von bioaktiven Molekülen
This compound ist ein Vorläufer bei der Synthese von bioaktiven Molekülen. Der Pyrrolidinring, ein gemeinsames Merkmal vieler biologisch aktiver Verbindungen, wird von Medizinalchemikern verwendet, um neue Medikamente mit Zielselektivität zu entwickeln. Die Vielseitigkeit dieses Gerüsts ermöglicht die Erforschung des Pharmakophorraums und trägt zur dreidimensionalen Abdeckung von Molekülen bei .
Stereogenität und Wirkstoffdesign
Die Stereogenität des Pyrrolidinrings in this compound wird im Wirkstoffdesign genutzt. Unterschiedliche Stereoisomere können aufgrund ihrer unterschiedlichen Bindungsweisen an enantioselektive Proteine zu unterschiedlichen biologischen Profilen führen. Dieser Aspekt ist entscheidend bei der Entwicklung neuer Wirkstoffkandidaten mit den gewünschten biologischen Aktivitäten .
Chemische Synthese und Reinigung
Die Verbindung ist an der chemischen Synthese und Reinigung von optisch aktiven Formen verwandter Pyrrolidinderivate beteiligt. Techniken wie Schmelzreaktion und Reduktion mit Natriumborhydrid-Iod werden verwendet, um die Synthesewege zu verbessern und hochreine Endprodukte zu erhalten. Diese Methoden sind entscheidend für die Herstellung von Verbindungen mit der richtigen Stereochemie für pharmazeutische Anwendungen .
Biochemische Analyse
Biochemical Properties
1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with calcium channels, acting as a potent calcium antagonist . This interaction can modulate calcium signaling pathways, which are vital for various cellular functions.
Cellular Effects
The effects of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By modulating calcium channels, it can affect calcium-dependent processes such as muscle contraction, neurotransmitter release, and cell proliferation . Additionally, it may impact gene expression by altering the activity of transcription factors that are regulated by calcium signaling.
Molecular Mechanism
At the molecular level, 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate exerts its effects through binding interactions with specific biomolecules. It inhibits calcium channels, preventing the influx of calcium ions into cells . This inhibition can lead to a decrease in intracellular calcium levels, affecting various calcium-dependent processes. Furthermore, it may influence gene expression by modulating the activity of calcium-responsive transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of calcium channels, affecting cellular processes dependent on calcium signaling.
Dosage Effects in Animal Models
The effects of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate vary with different dosages in animal models. At low doses, it can effectively inhibit calcium channels without causing significant adverse effects . At high doses, it may lead to toxicity and adverse effects such as disrupted calcium homeostasis and impaired cellular function. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of calcium channels.
Metabolic Pathways
1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound may affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in calcium signaling and other biochemical pathways.
Transport and Distribution
The transport and distribution of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments. The compound may be transported across cell membranes by specific transporters, influencing its distribution within the body.
Subcellular Localization
1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications may direct the compound to particular organelles, affecting its function. For instance, its localization in the endoplasmic reticulum or mitochondria can influence calcium signaling and other cellular processes.
Eigenschaften
IUPAC Name |
1-O-benzyl 3-O-ethyl pyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-2-19-14(17)13-8-9-16(10-13)15(18)20-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTGBVCFUXOCMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678235 | |
| Record name | 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848413-99-0 | |
| Record name | 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


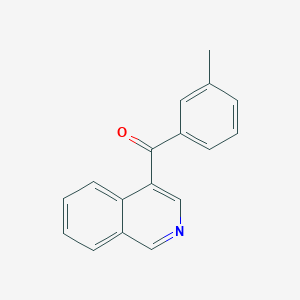

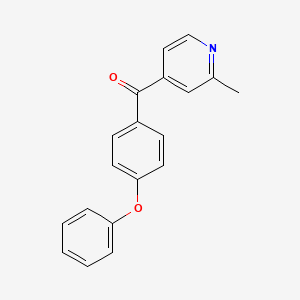
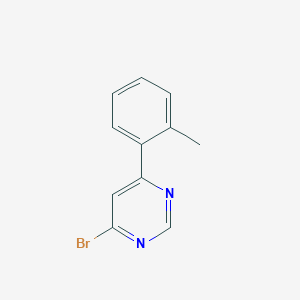



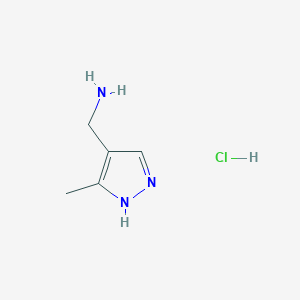
![5-Chloro-8-fluoro-4-{[(2-methylpyrimidin-4-yl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B1463231.png)
